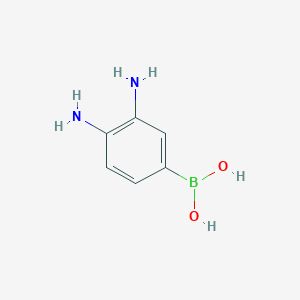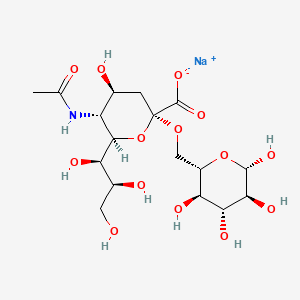
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) typically involves the glycosylation of D-glucose with sialic acid derivatives under controlled conditions. The reaction is catalyzed by glycosyltransferases, which facilitate the transfer of the sialic acid moiety to the glucose molecule. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases and other enzymes required for the synthesis of the compound. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sialylated derivatives, carboxylic acids, and alcohols, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sialic acid moiety plays a crucial role in these interactions, mediating binding and recognition processes. The compound can modulate various cellular pathways, including signal transduction and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Sialyl-D-lactose Sodium Salt: Another sialylated sugar with similar properties and applications.
3-Sialyl-D-glucose Sodium Salt: A structural isomer with the sialic acid moiety attached at a different position.
Uniqueness
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) is unique due to its specific glycosylation pattern and the presence of both alpha and beta anomers.
Eigenschaften
Molekularformel |
C17H28NNaO14 |
|---|---|
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2S,3R,4R,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11-,12+,13-,14+,15-,17-;/m0./s1 |
InChI-Schlüssel |
GMOJVOSMCFEVIZ-CPIRJENJSA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)[O-])OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



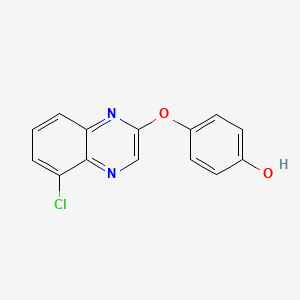
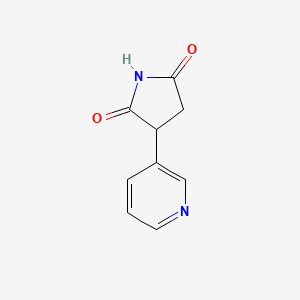
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
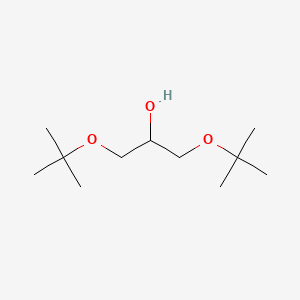
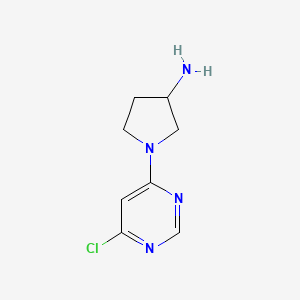
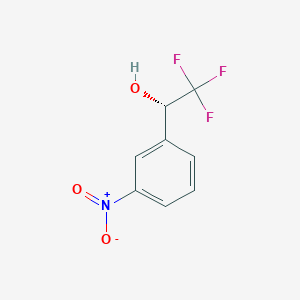


![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)
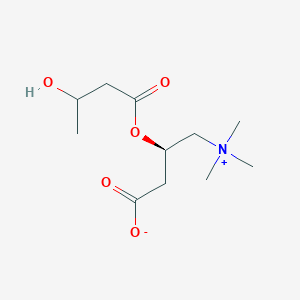
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
